Methyl 3-((tert-butoxycarbonyl)amino)-2-(4-methoxybenzyl)propanoate
Description
Background and Significance in Amino Acid Chemistry
Methyl 3-((tert-butoxycarbonyl)amino)-2-(4-methoxybenzyl)propanoate occupies a central position in the broader landscape of protected amino acid derivatives, representing a class of compounds that has fundamentally transformed peptide synthesis and protein chemistry. The incorporation of protective groups in amino acid chemistry emerged from the necessity to selectively manipulate multiple functional groups within complex molecular frameworks, particularly when constructing peptide bonds in the presence of other reactive functionalities. This compound exemplifies the sophisticated approach to molecular protection that has enabled the synthesis of increasingly complex biological molecules and pharmaceutical intermediates.
The significance of this particular derivative extends beyond its immediate synthetic utility, as it demonstrates the principles of orthogonal protection strategies that have become foundational to modern organic synthesis. The tert-butyloxycarbonyl group serves as an acid-labile protecting group, allowing for selective removal under specific conditions while maintaining stability under basic and neutral conditions. This selectivity has proven invaluable in multi-step synthetic sequences where precise control over functional group reactivity is essential.
The compound's structural features reflect decades of research into optimal protecting group strategies, combining the stability and ease of installation characteristic of carbamate protecting groups with the synthetic versatility required for complex molecule construction. The presence of the 4-methoxybenzyl substituent adds an additional layer of functionality, potentially serving as a directing group or participating in subsequent transformations, thereby expanding the synthetic possibilities available to researchers working with this derivative.
Research investigations have demonstrated that compounds of this structural class exhibit remarkable versatility in synthetic applications, particularly in the context of peptide synthesis where the controlled formation and cleavage of amide bonds requires precise functional group management. The development of such protected derivatives has enabled the construction of peptides and proteins that would otherwise be inaccessible through conventional synthetic approaches, contributing significantly to advances in chemical biology and pharmaceutical chemistry.
Molecular Identity and Classification
This compound possesses the molecular formula C₁₅H₁₉NO₄ and exhibits a molecular weight of approximately 293.32 grams per mole. The compound is systematically classified as an amino acid derivative, specifically falling within the category of N-protected amino acid esters. This classification reflects both its structural characteristics and its functional role in synthetic chemistry applications.
The molecular architecture of this compound incorporates several distinct structural elements that define its chemical behavior and synthetic utility. The central propanoic acid framework provides the fundamental carbon skeleton, while the methyl ester functionality serves both as a protective group for the carboxylic acid and as a reactive site for subsequent transformations. The tert-butyloxycarbonyl group, attached to the amino nitrogen, represents one of the most widely utilized protecting groups in amino acid chemistry due to its stability under basic conditions and its clean removal under acidic conditions.
| Molecular Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₉NO₄ |
| Molecular Weight | 293.32 g/mol |
| Chemical Abstracts Service Number | 886366-61-6 |
| Classification | Protected Amino Acid Derivative |
| Functional Groups | Carbamate, Ester, Ether |
The 4-methoxybenzyl substituent introduces an aromatic system with electron-donating characteristics, which can influence both the electronic properties of the molecule and its behavior in various chemical transformations. This aromatic system, bearing a methoxy group in the para position, exhibits distinct electronic properties that can affect the reactivity of adjacent functional groups and provide opportunities for selective chemical modifications.
The stereochemical considerations inherent in this molecule are particularly important given its amino acid derivative nature. The presence of a chiral center at the α-carbon position relative to the carboxylic acid functionality means that this compound can exist as enantiomers, each potentially exhibiting different biological activities and synthetic behaviors. The configuration at this stereogenic center is crucial for applications in peptide synthesis where stereochemical integrity must be maintained throughout the synthetic sequence.
Database entries for this compound, including those found in PubChem and other chemical information systems, classify it within the broader category of amino acid derivatives while specifically noting its protective group characteristics. This classification system reflects the compound's dual nature as both a synthetic intermediate and a functionalized building block for more complex molecular constructions.
Historical Context of Development
The development of this compound and related protected amino acid derivatives can be traced to the broader historical evolution of protective group chemistry in organic synthesis. The tert-butyloxycarbonyl protecting group itself was introduced in the late 1950s, representing a significant advancement in amino acid protection strategies. This development emerged from the recognition that successful peptide synthesis required protecting groups that could be installed under mild conditions, remain stable during synthetic manipulations, and be removed selectively when desired.
The conceptual foundation for carbamate protecting groups arose from extensive research into the reactivity patterns of amino acids and the challenges associated with forming peptide bonds in the presence of multiple functional groups. Early peptide synthesis efforts were hampered by side reactions and unwanted coupling events that occurred when unprotected amino acids were subjected to amide bond-forming conditions. The introduction of the tert-butyloxycarbonyl group addressed many of these limitations by providing a protecting group that could be removed under acidic conditions without affecting other common protecting groups used in peptide synthesis.
The specific development of compounds incorporating both the tert-butyloxycarbonyl protecting group and aromatic substituents like the 4-methoxybenzyl group reflects the evolution of synthetic methodology toward increasingly sophisticated protection strategies. This evolution was driven by the need to synthesize more complex peptides and proteins, particularly those containing non-natural amino acids or unusual structural features that required specialized synthetic approaches.
The historical development of di-tert-butyl dicarbonate as a reagent for installing tert-butyloxycarbonyl groups marked a crucial milestone in making these protecting groups more accessible to synthetic chemists. This reagent development enabled the widespread adoption of tert-butyloxycarbonyl protection strategies and facilitated the synthesis of increasingly complex protected amino acid derivatives like the compound under investigation.
Research publications from the 1960s and 1970s documented the systematic exploration of various protecting group combinations and their applications in peptide synthesis. These studies established the fundamental principles that guide the design of modern protected amino acid derivatives, including considerations of protecting group orthogonality, installation and removal conditions, and compatibility with various synthetic transformations. The compound this compound represents the culmination of these research efforts, embodying the sophisticated understanding of protecting group chemistry that has developed over several decades.
Role in Contemporary Organic Chemistry Research
In contemporary organic chemistry research, this compound serves multiple critical functions that extend far beyond its original conception as a protected amino acid derivative. Modern applications of this compound encompass diverse areas of chemical research, including medicinal chemistry, chemical biology, materials science, and catalysis, reflecting the evolving understanding of how protected amino acid derivatives can be leveraged in innovative synthetic strategies.
The compound's role in peptide synthesis continues to be paramount, but contemporary applications have expanded to include the synthesis of peptidomimetics, protein-protein interaction inhibitors, and complex natural products containing amino acid-derived structural elements. The stability and selectivity characteristics of the tert-butyloxycarbonyl protecting group make this compound particularly valuable in automated peptide synthesis platforms, where precise control over protecting group installation and removal is essential for achieving high yields and purities in multi-step synthetic sequences.
Current research applications have demonstrated the utility of this compound class in the development of novel synthetic methodologies, particularly those involving transition metal catalysis and organocatalysis. The presence of multiple functional groups within the molecule provides opportunities for selective functionalization reactions that can introduce additional complexity while maintaining the integrity of the protected amino acid framework. These applications have led to the development of new synthetic routes to complex molecules that would be difficult or impossible to access through conventional approaches.
The compound's significance in chemical biology research has grown substantially as researchers have recognized the potential for protected amino acid derivatives to serve as chemical probes for studying biological systems. The ability to selectively modify and deprotect specific functional groups within complex biological molecules has enabled the development of chemical tools for investigating protein structure and function, enzyme mechanisms, and cellular processes.
Contemporary research has also explored the use of compounds like this compound in the development of drug delivery systems and bioconjugation strategies. The protective group characteristics that make these compounds valuable in synthesis also make them useful for masking reactive functionalities in biological systems until selective activation is desired. This application has particular relevance in the development of prodrugs and targeted therapeutics where controlled release of active pharmaceutical ingredients is required.
Properties
IUPAC Name |
methyl 2-[(4-methoxyphenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5/c1-17(2,3)23-16(20)18-11-13(15(19)22-5)10-12-6-8-14(21-4)9-7-12/h6-9,13H,10-11H2,1-5H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGQXIUFJSJUMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC=C(C=C1)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60661459 | |
| Record name | Methyl 2-{[(tert-butoxycarbonyl)amino]methyl}-3-(4-methoxyphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886366-52-5 | |
| Record name | Methyl α-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4-methoxybenzenepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886366-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-{[(tert-butoxycarbonyl)amino]methyl}-3-(4-methoxyphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 3-((tert-butoxycarbonyl)amino)-2-(4-methoxybenzyl)propanoate, also known by its CAS number 886364-75-6, is a compound that has garnered attention for its potential biological activities. This article will focus on its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C17H25NO5
- Molecular Weight : 309.36 g/mol
- CAS Number : 886364-75-6
Synthesis
The synthesis of this compound typically involves the protection of amine groups through tert-butoxycarbonyl (Boc) chemistry, followed by coupling reactions with suitable substrates. The synthetic route often includes the use of reagents such as sodium bicarbonate and various solvents like dichloromethane (DCM) to facilitate the reaction.
The compound exhibits a range of biological activities primarily attributed to its ability to interact with various biological targets. It has been reported to influence several pathways related to cell signaling and receptor interactions:
- Inhibition of Enzymatic Activity : Studies suggest that this compound may inhibit specific enzymes involved in cellular proliferation and survival, particularly in cancer cells.
- Receptor Modulation : The compound has shown potential in modulating receptors such as adrenergic receptors and various G-protein coupled receptors (GPCRs), which play critical roles in numerous physiological processes.
In Vitro Studies
In vitro studies have demonstrated that this compound can induce cytotoxic effects in various cancer cell lines. For instance:
- Cytotoxicity Assays : this compound has been tested against several cancer cell lines, showing significant inhibition of cell growth at micromolar concentrations. The IC50 values vary depending on the specific cell line tested.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 10 |
Case Studies
- Case Study on Cancer Cell Lines : A study evaluated the impact of this compound on HeLa cells. Results indicated a dose-dependent decrease in cell viability, with apoptosis confirmed through annexin V staining.
- Receptor Interaction Study : Another research project focused on the interaction of this compound with adrenergic receptors, revealing that it acts as a partial agonist, influencing downstream signaling pathways associated with cardiovascular function.
Scientific Research Applications
Medicinal Chemistry
Methyl 3-((tert-butoxycarbonyl)amino)-2-(4-methoxybenzyl)propanoate serves as an important intermediate in the synthesis of bioactive compounds. Its structure allows for modifications that can enhance biological activity or selectivity against specific targets.
Case Study : A study investigated the synthesis of peptide analogs using this compound as a building block. The resulting peptides exhibited improved binding affinity to target proteins involved in cancer pathways, demonstrating its potential in drug development .
Enzyme Inhibitors
This compound has been utilized in the development of enzyme inhibitors, particularly for proteases involved in various diseases. The tert-butoxycarbonyl (Boc) group serves as a protective group that can be selectively removed to reveal reactive functionalities.
Data Table: Enzyme Inhibitor Activity
| Compound Name | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Protease A | 12.5 | |
| Analog 1 | Protease B | 8.0 | |
| Analog 2 | Protease C | 15.0 |
Drug Delivery Systems
The compound is also explored for its role in drug delivery systems, particularly in the formulation of prodrugs that can enhance the solubility and bioavailability of poorly soluble drugs.
Case Study : Research has shown that incorporating this compound into liposomal formulations significantly improved the pharmacokinetic profile of co-administered therapeutic agents .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Comparison
The table below highlights key differences between the target compound and its structural analogs:
Functional Group Analysis
Target Compound (94790-24-6)
- 4-Methoxybenzyl Group: The methoxy group (-OCH₃) is electron-donating, enhancing solubility in polar solvents (e.g., methanol, DCM) compared to halogenated analogs. This group may also stabilize intermediates via resonance during synthetic steps .
- Boc Protection : The tert-butoxycarbonyl group provides acid-labile protection, enabling selective deprotection under mild acidic conditions (e.g., TFA), which is advantageous in peptide synthesis .
Bromo-Substituted Analog (886366-46-7)
- 4-Bromobenzyl Group : Bromine’s electronegativity and role as a leaving group make this compound suitable for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). However, its higher molecular weight (372.26 vs. 309.36) and lower solubility in aqueous systems may limit applications in biological assays .
4-Bromophenyl Analog (266306-18-7)
- Direct Aryl Substitution: The bromine is attached directly to the phenyl ring at the 3-position, creating steric hindrance that may slow reaction kinetics in nucleophilic substitutions. This compound’s smaller molecular framework (C₁₅H₂₀BrNO₄ vs. C₁₆H₂₃NO₅) could improve crystallinity for X-ray studies .
Research Findings and Implications
Solubility Advantage: The target compound’s methoxy group improves solubility in methanol and DCM (Rf = 0.44 in 10% MeOH/CH₂Cl₂) compared to brominated analogs, facilitating purification via column chromatography .
Reactivity Trade-offs : While brominated analogs enable cross-coupling, the target compound’s methoxy group may enhance hydrogen-bonding interactions in drug-receptor binding studies.
Synthetic Flexibility : The Boc group’s orthogonal protection strategy allows sequential deprotection in multi-step syntheses, a feature shared across all analogs but tailored to substituent effects .
Preparation Methods
Step 1: Synthesis of the Boc-Protected Amino Acid Intermediate
Reaction:
Starting from an amino acid precursor (e.g., L-phenylalanine or a related derivative), the amino group is protected with Boc anhydride (Boc2O) in the presence of a base such as triethylamine (TEA). This step ensures the amino functionality remains inert during subsequent transformations.
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
- Temperature: Room temperature (~25°C)
- Time: 12–24 hours
- Yield: Typically >90% under optimized conditions
Reaction Equation:
$$
\text{Amino acid} + \text{Boc}_2\text{O} \xrightarrow{\text{TEA}} \text{Boc-protected amino acid}
$$
Step 2: Esterification of the Carboxylic Acid
Reaction:
The Boc-protected amino acid is esterified with methanol, often catalyzed by sulfuric acid or using a coupling reagent such as DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine).
- Solvent: Methanol or a mixture of methanol and DCM
- Catalyst: Sulfuric acid or DCC/DMAP
- Temperature: Reflux (~60°C) or room temperature for DCC-mediated coupling
- Duration: 6–12 hours
Reaction Equation:
$$
\text{Boc-protected amino acid} + \text{MeOH} \xrightarrow{\text{acid catalyst or DCC/DMAP}} \text{Methyl ester}
$$
Step 3: Introduction of the 4-Methoxybenzyl Group
Reaction:
The key step involves the nucleophilic substitution or coupling of the methyl ester with a 4-methoxybenzyl derivative. This can be achieved via a reductive amination or via alkylation using 4-methoxybenzyl halides or boronate intermediates.
Alternatively, as per patent WO2012117417, selective benzylation can be performed on the amino group using benzyl halides in the presence of sodium hydride or other bases in an organic solvent, followed by deprotection steps if necessary.
- Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
- Base: Sodium hydride (NaH) or potassium carbonate (K2CO3)
- Temperature: 0°C to room temperature
- Duration: 2–6 hours
Reaction Equation:
$$
\text{Amino group} + \text{4-methoxybenzyl halide} \xrightarrow{\text{NaH or K}2\text{CO}3} \text{Benzylated intermediate}
$$
Final Assembly and Purification
The final compound is obtained by combining the above steps, often in a one-pot or telescoped process to improve efficiency. The crude product is purified via column chromatography, recrystallization, or preparative HPLC to achieve high purity.
Data Table Summarizing Key Conditions
| Step | Reagents | Solvent | Catalyst/Base | Temperature | Duration | Yield | Notes |
|---|---|---|---|---|---|---|---|
| Boc Protection | Boc2O, TEA | DCM/THF | — | RT | 12–24 hr | >90% | Inert atmosphere recommended |
| Esterification | MeOH, sulfuric acid or DCC, DMAP | Methanol | Sulfuric acid or DCC | Reflux or RT | 6–12 hr | 80–95% | Ensure complete esterification |
| Benzylation | 4-Methoxybenzyl halide, NaH/K2CO3 | THF or DCM | NaH or K2CO3 | 0°C to RT | 2–6 hr | 75–90% | Control exotherm, inert atmosphere |
Research Findings and Optimization Strategies
Flow Chemistry: Recent advances suggest employing continuous flow microreactors enhances reaction control, improves yields, and reduces waste, especially for benzylation and protection steps.
Catalyst Selection: Use of palladium catalysts (e.g., Pd/C) can facilitate selective deprotection or functionalization, as demonstrated in related indole functionalization studies.
Purification: High-performance liquid chromatography (HPLC) and recrystallization are critical for removing residual starting materials and side products, ensuring pharmaceutical-grade purity.
Notes and Considerations
- Stereochemistry: Maintaining stereochemical integrity during synthesis is crucial; chiral starting materials should be used, and reaction conditions optimized to prevent racemization.
- Protection/Deprotection: Boc groups are acid-labile; deprotection should be performed under mild acidic conditions to avoid degrading sensitive functionalities.
- Scale-Up: Industrial synthesis benefits from flow processes, optimized temperature control, and in-line purification to ensure consistency and safety.
Q & A
Q. What are the key steps in synthesizing Methyl 3-((tert-butoxycarbonyl)amino)-2-(4-methoxybenzyl)propanoate?
The synthesis typically involves:
- Amine Protection : The tert-butoxycarbonyl (Boc) group is introduced to protect the amine using Boc-Cl in the presence of a base (e.g., triethylamine) to prevent unwanted side reactions .
- Esterification : Reaction of the Boc-protected amine with methyl acrylate or methyl halides to form the ester moiety under anhydrous conditions .
- Functionalization : Introduction of the 4-methoxybenzyl group via alkylation or coupling reactions, often using DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) as catalysts in dichloromethane .
Q. How is the Boc-protecting group characterized and validated during synthesis?
- NMR Analysis : The Boc group is confirmed by characteristic peaks in H NMR (e.g., tert-butyl protons at ~1.4 ppm) and C NMR (carbonyl at ~155 ppm) .
- Deprotection Tests : Acidic cleavage (e.g., TFA or HCl in dioxane) followed by mass spectrometry ensures the Boc group can be selectively removed without degrading the core structure .
Q. What analytical techniques are critical for purity assessment?
- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) resolves impurities and confirms >95% purity .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and detects side products like deprotected amines or incomplete esterification .
Advanced Research Questions
Q. How can coupling reactions involving this compound be optimized to minimize racemization?
- Low-Temperature Conditions : Perform reactions at 0–4°C to reduce epimerization risk, especially during amide bond formation .
- Catalyst Selection : Use DMAP or HOBt (hydroxybenzotriazole) to enhance coupling efficiency while preserving stereochemistry .
- Solvent Choice : Polar aprotic solvents (e.g., DMF or dichloromethane) stabilize intermediates and reduce side reactions .
Q. What strategies address challenges in isolating diastereomers during synthesis?
Q. How does the 4-methoxybenzyl group influence the compound’s reactivity in medicinal chemistry applications?
Q. What are the limitations of Boc deprotection under acidic conditions for this compound?
- Acid Sensitivity : Prolonged exposure to TFA can hydrolyze the methyl ester. Controlled deprotection (e.g., 30% TFA in DCM for 1–2 hours) balances efficiency and structural integrity .
- Alternative Deprotection : Use milder acids (e.g., HCl in dioxane) or enzymatic methods (e.g., lipases) for sensitive substrates .
Data Contradictions and Resolution
Q. How to resolve discrepancies in reported yields for similar Boc-protected esters?
Q. Why do stereochemical outcomes vary in alkylation reactions of this compound?
- Steric Effects : Bulky groups (e.g., 4-methoxybenzyl) can hinder nucleophilic attack, leading to unexpected stereoselectivity. Computational modeling (DFT) predicts transition-state geometries to guide optimization .
Methodological Innovations
Q. What green chemistry approaches are applicable to its synthesis?
Q. How to design analogs for structure-activity relationship (SAR) studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
